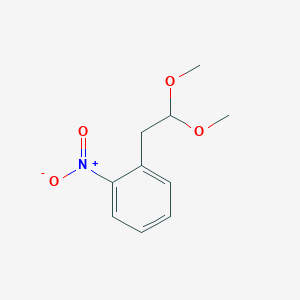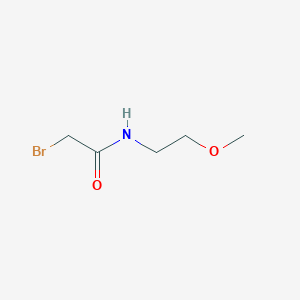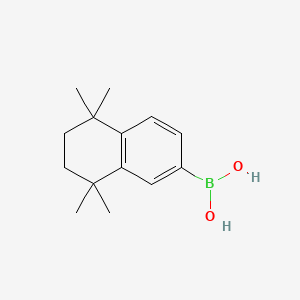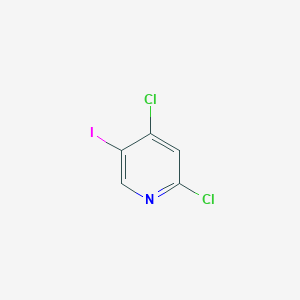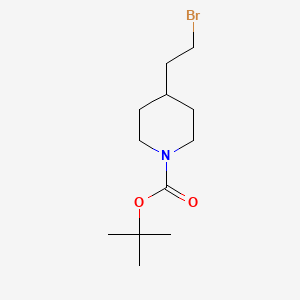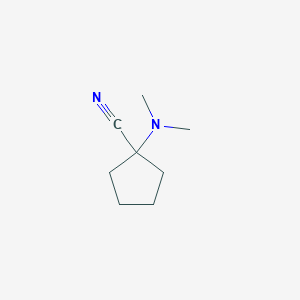
1-(Dimethylamino)cyclopentanecarbonitrile
Vue d'ensemble
Description
1-(Dimethylamino)cyclopentanecarbonitrile is a chemical compound with the molecular formula C8H14N2 . It has a molecular weight of 138.21 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(Dimethylamino)cyclopentanecarbonitrile consists of 8 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Applications De Recherche Scientifique
Reactions with Olefins
1-(Dimethylamino)cyclopentanecarbonitrile has been studied in its interactions with various olefins. For example, 1,1-bis(dimethylamino)-1,3-butadiene, a related compound, demonstrated interesting reactions when combined with acrylonitrile and tetracyanoethylene, leading to the formation of zwitterions and cycloadducts under different conditions. These reactions highlight the potential of such compounds in synthesizing new chemical structures through cycloaddition and zwitterion formation processes (Sustman et al., 1992).
Charge Transfer Studies
The compound's derivatives, particularly those involving dimethylamino groups, have been crucial in studying charge transfer mechanisms. For instance, the solvation effects and charge-transfer singlet states of 4-(N,N-dimethylamino)benzonitrile in solvents like cyclopentane have been extensively analyzed. These studies provide insights into the microscopic mechanism of solvation in different states, crucial for understanding dual fluorescence phenomena in polar solvents (Sudholt et al., 2000).
Photophysical Behavior Analysis
The photophysical properties of compounds related to 1-(Dimethylamino)cyclopentanecarbonitrile, such as dimethylaminobenzonitriles, have been the subject of various studies. These investigations delve into aspects like fluorescence polarity in aqueous solutions and the behavior in cyclodextrin environments. This research is vital for understanding the dual fluorescence properties of these compounds and their potential applications in fluorescent probes and photophysical studies (Cox et al., 1984).
Complexation Studies
The interactions and complexation behaviors of 1-(Dimethylamino)cyclopentanecarbonitrile derivatives with other molecules like β-cyclodextrin have been examined. These studies utilize molecular mechanics calculations to understand the guest-host interactions, revealing insights into the driving forces behind complex formation. Such research is crucial for designing and understanding molecular complexes and their potential applications in various fields like drug delivery and molecular recognition (Pozuelo et al., 1999).
Nonadiabatic Relaxation Dynamics
Studies have also been conducted on the nonadiabatic relaxation dynamics of related compounds, particularly focusing on 4-(N,N-Dimethylamino)benzonitrile. Such research employs techniques like trajectory surface hopping and electronic structure methods to understand the early events involved in photoexcitation processes. These findings are vital for interpreting data from time-resolved experiments and contribute to the broader understanding of photoinduced charge-transfer processes (Kochman et al., 2015).
Electrostatic Self-Complex Formation
Electrostatic self-complex formation of p-(N,N-dimethylamino)-benzonitrile, a compound related to 1-(Dimethylamino)cyclopentanecarbonitrile, has been studied in detail. These studies explore the possibilities of ground state complex and excimer formation, providing insights into the molecular interactions in both ground and excited states. This research is essential for understanding the molecular behavior of such compounds in various solvents and their potential applications in chemical sensors and molecular electronics (Narashima & Mataga, 1973).
Propriétés
IUPAC Name |
1-(dimethylamino)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-10(2)8(7-9)5-3-4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBDLLSZAIPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444596 | |
| Record name | 1-(Dimethylamino)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)cyclopentanecarbonitrile | |
CAS RN |
22912-31-8 | |
| Record name | 1-(Dimethylamino)cyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22912-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Dimethylamino)cyclopentanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)
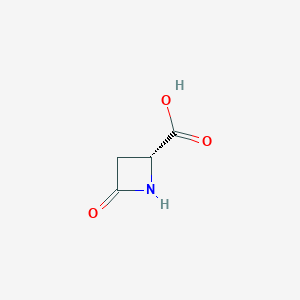
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)

